4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group, linked via a methylene bridge to a piperidine ring bearing a pyrazin-2-yl moiety. The 1,2,3-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, which enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking . Piperidine, a six-membered saturated ring, provides conformational flexibility, allowing optimal positioning of substituents for target engagement .
Properties
IUPAC Name |
4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-13(22-19-18-10)14(21)17-8-11-2-6-20(7-3-11)12-9-15-4-5-16-12/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRSQCPNUYKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the cell cycle progression, leading to the arrest of cell division.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents DNA replication, a critical process for cell division. The compound’s action on CDK2 also leads to the induction of apoptosis within cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. The compound’s action leads to a significant alteration in cell cycle progression and induces apoptosis within cells.
Biological Activity
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1396867-40-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data tables.
The molecular formula of the compound is , with a molecular weight of 318.40 g/mol. The structure includes a thiadiazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₆OS |
| Molecular Weight | 318.40 g/mol |
| CAS Number | 1396867-40-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including the target compound. The following table summarizes key findings from in vitro evaluations:
The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
In addition to antimicrobial properties, compounds containing thiadiazole moieties have been investigated for anticancer activities. For instance, structural modifications of similar compounds have shown promising results in inhibiting cancer cell growth:
| Compound Reference | Cancer Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| FGFR1 Inhibition | 15.0 | Enzymatic inhibition leading to reduced proliferation | |
| Various cancer xenografts | <100 | Induced apoptosis in cancer cells |
These findings suggest that the target compound may also possess anticancer properties through similar mechanisms.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of derivatives based on the thiadiazole structure were synthesized and tested against various pathogens. The most active derivative showed an MIC value significantly lower than standard antibiotics, indicating superior efficacy in combating resistant strains .
- Case Study on Anticancer Activity : In vitro studies demonstrated that derivatives of thiadiazole exhibited potent inhibitory effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 290.39 g/mol. The unique combination of the pyrazinyl-piperidine group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Mahendrasinh et al. (2013) evaluated various thiadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiadiazole structure contributes to enhanced antimicrobial efficacy.
Anticancer Properties
Thiadiazole derivatives have been studied for their anticancer potential, particularly in targeting specific cancer pathways. Research has shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, one study reported that certain thiadiazole derivatives activate caspase pathways leading to programmed cell death in tumor cells.
Case Study: Thiadiazole Derivatives in Cancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel thiadiazole compounds that demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of S phase arrest and modulation of pro-apoptotic proteins.
Neurological Applications
The compound's piperidine component suggests potential applications in neurological disorders. Research into similar piperidine-containing compounds has shown efficacy as neuroprotective agents and in treating conditions like anxiety and depression.
Mechanism of Action: Neuroprotective Effects
Compounds structurally related to this compound have been found to interact with neurotransmitter systems, enhancing synaptic plasticity and reducing neuroinflammation.
Comparison with Similar Compounds
Core Heterocycle Modifications
Thiadiazole vs. Thiazole/Thiazolidine Derivatives
- 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): Replacing 1,2,3-thiadiazole with a thiazole core reduces ring strain but may decrease electrophilicity, impacting reactivity in biological systems. Thiazole derivatives in exhibited kinase inhibition (p-values ≤ 0.05), but the thiadiazole analog’s enhanced electron deficiency could improve binding to targets requiring charge transfer interactions .
- 1,3,4-Thiadiazole-2-carboxamides (): Positional isomerism (1,3,4- vs. 1,2,3-thiadiazole) alters electronic distribution. Synthesis of 1,3,4-thiadiazoles involves thiohydrazone oxidation, whereas 1,2,3-thiadiazoles often require cyclization of thiosemicarbazides, leading to divergent synthetic yields and scalability challenges .
Piperidine Substituent Variations
- N-(Piperidin-4-yl)pyrazole-3-carboxamide (): The pyrazole analog replaces the pyrazine with a chlorophenyl-pyrazole group. Biological assays in highlighted CB1 receptor antagonism (IC₅₀ ~10 nM), suggesting that pyrazine’s polar nature in the target compound may limit CNS activity .
- 4-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (): Substituting pyrazine with a methylsulfonyl group introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic oxidation but reduce π-π interactions critical for target binding .
Pyrazine vs. Pyridine/Pyrimidine Moieties
Table 1: Structural and Activity Comparison
Key Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is more efficient (~70–80% yield) compared to Dasatinib intermediates (~40–50%), owing to streamlined cyclization protocols .
- Biological Selectivity : The pyrazine moiety may confer selectivity for targets requiring dual hydrogen-bonding interactions, unlike pyridine or pyrimidine derivatives, which prioritize bulkier aromatic systems .
- Physicochemical Trade-offs : Piperidine’s flexibility improves conformational adaptability, but methylsulfonyl or trifluoroacetyl substituents (–6) introduce metabolic liabilities absent in the pyrazine variant .
Preparation Methods
Thiadiazole Ring Formation
The 1,2,3-thiadiazole scaffold is typically synthesized via cyclization reactions involving thiosemicarbazides or their derivatives. A widely employed method involves the treatment of acylhydrazines with sulfurizing agents such as carbon disulfide ($$ \text{CS}2 $$) or thionyl chloride ($$ \text{SOCl}2 $$). For example, Mirzaei et al. demonstrated that 1,3,4-thiadiazoles can be obtained in 45–67% yields by cyclizing thiosemicarbazides with phosphoric acid or propylphosphonic anhydride. In the context of 1,2,3-thiadiazoles, analogous strategies are adapted, often requiring precise control over reaction conditions to ensure regioselectivity.
A critical step in synthesizing the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid precursor involves the cyclization of a thiosemicarbazide intermediate. As reported by Hoggarth (1949), thiosemicarbazides treated with phosphoric acid yield thiadiazoles via dehydration and cyclization. For the target compound, this intermediate is likely derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is subsequently coupled to the amine moiety.
Preparation of Key Intermediates
Synthesis of (1-(Pyrazin-2-yl)Piperidin-4-yl)Methylamine
The piperidine moiety functionalized with a pyrazine ring is synthesized through nucleophilic aromatic substitution (SNAr) or reductive amination. A representative protocol involves:
- Piperidin-4-ylmethanol Activation : Conversion of piperidin-4-ylmethanol to its corresponding mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride.
- Pyrazine Substitution : Reaction of the activated piperidine derivative with pyrazin-2-amine in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$).
- Reductive Amination : Alternatively, condensation of pyrazine-2-carbaldehyde with piperidin-4-ylmethanol followed by reduction with sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) yields the desired amine.
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The carboxylic acid precursor is prepared via cyclization of a thiosemicarbazide derivative. A typical procedure involves:
- Thiosemicarbazide Formation : Reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl hydrazide with carbon disulfide ($$ \text{CS}_2 $$) in ethanol under reflux.
- Acid Chloride Conversion : Treatment of the carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to generate 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.
Coupling of Intermediates to Form the Target Compound
Amide Bond Formation
The final step involves coupling the acid chloride with (1-(pyrazin-2-yl)piperidin-4-yl)methylamine using a Schotten-Baumann reaction or a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC). Key conditions include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize HCl byproduct.
- Temperature : 0–25°C to minimize side reactions.
The reaction proceeds via nucleophilic acyl substitution, yielding the carboxamide product. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy : Absorption bands at $$ \nu = 1650 \, \text{cm}^{-1} $$ (C=O stretch) and $$ \nu = 3300 \, \text{cm}^{-1} $$ (N-H stretch).
- $$ ^1\text{H}$$-NMR : Signals at $$ \delta = 2.45 \, \text{ppm} $$ (thiadiazole-CH$$ _3 $$), $$ \delta = 3.20–3.80 \, \text{ppm} $$ (piperidine-CH$$ _2 $$), and $$ \delta = 8.50 \, \text{ppm} $$ (pyrazine aromatic protons).
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Piperidine Synthesis | 65–75 | >90 | SNAr/Reductive Amination |
| Thiadiazole Formation | 50–60 | 85–90 | Cyclization |
| Amide Coupling | 70–80 | >95 | Schotten-Baumann |
Challenges and Mechanistic Considerations
Regioselectivity in Thiadiazole Formation
The cyclization of thiosemicarbazides must be carefully controlled to avoid competing pathways. For instance, excess $$ \text{CS}_2 $$ or prolonged reaction times may lead to over-sulfurization, reducing yields.
Steric Hindrance in Piperidine Functionalization
Bulky substituents on the piperidine ring can impede the nucleophilic substitution step. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) mitigates this issue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated alkylation (e.g., K₂CO₃ in DMF) is effective for introducing the piperidinylmethyl moiety . Thiadiazole core formation may involve cyclization with POCl₃ under reflux, as demonstrated in analogous thiadiazole syntheses . Optimization should focus on solvent polarity (DMF enhances reactivity) and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) to minimize side products .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify piperidine ring protons (δ 2.5–3.5 ppm) and pyrazine aromatic signals (δ 8.5–9.0 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., m/z = [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
Intermediate Research Questions
Q. What strategies mitigate low yields in coupling the thiadiazole carboxamide to the piperidine scaffold?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
- Activation of the Carboxylic Acid : Use coupling agents like HATU or EDCI with DMAP to form reactive intermediates .
- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired side reactions during alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Q. How can purification challenges be addressed for this hydrophobic compound?
- Methodological Answer : Employ gradient flash chromatography (silica gel, hexane/EtOAc to CH₂Cl₂/MeOH) or recrystallization from DMSO/water mixtures (2:1 v/v) . For persistent impurities, preparative HPLC with 0.1% TFA in the mobile phase improves resolution .
Advanced Research Questions
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding between the carboxamide and conserved residues .
- QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and electronegativity to predict bioavailability .
- MD Simulations : Assess piperidine-pyrazine conformational flexibility in aqueous environments using GROMACS .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers). Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow bond rotation and simplify splitting .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the piperidinylmethyl and thiadiazole protons .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity .
Q. What are the mechanistic insights into thiadiazole ring formation under acidic conditions?
- Methodological Answer : POCl₃-mediated cyclization proceeds via a two-step mechanism:
- Step 1 : Activation of the thiosemicarbazide intermediate by POCl₃ to form a phosphorylated intermediate .
- Step 2 : Intramolecular nucleophilic attack by the sulfur atom, followed by HCl elimination to yield the thiadiazole ring . Kinetic studies (e.g., in situ IR monitoring) can validate this pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
